Home > Products > Screening Compounds P92784 > N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide - 896820-81-8

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Catalog Number: EVT-3020795
CAS Number: 896820-81-8
Molecular Formula: C24H25N5O
Molecular Weight: 399.498
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds is known to exhibit a wide range of biological activities, including antimalarial, anti-inflammatory, antitumor, and antimicrobial properties [, , , , ]. While this specific compound has not been directly studied, its structural similarity to other pyrazolo[1,5-a]pyrimidines suggests it may hold potential for various scientific research applications.

N-methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)acetamide

Compound Description: This compound exists as two polymorphs, Form I and Form II. Form I exhibits a predominant endotherm at 192-198°C as measured by differential scanning calorimetry. It is noteworthy that Form I comprises less than approximately 6% by weight of Form II. []

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

Compound Description: The crystal structure of this compound reveals a near-coplanar arrangement of the fused pyrazole and pyrimidine rings, with an inclination of 2.08° between their planes. The phenyl and benzene rings form dihedral angles of 16.21° and 82.84° respectively with the mean plane of the fused ring system. Notably, an intramolecular N-H...N hydrogen bond is observed. Crystal packing reveals inversion dimers formed by pairs of C-H...O hydrogen bonds between molecules. These dimers are interconnected through π-π interactions (centroid-centroid distances of 3.4916 Å) into a three-dimensional network. []

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)-phenyl]-N-ethylacetamide

Compound Description: This compound, with less than 0.2% impurities, is suitable for therapeutic applications. [] Its synthesis involves reacting N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}-N-ethyl-acetamide hydrochloride and 3-amino-4-pyrazol-carbonitrile in an acid-free environment. [] Notably, during the synthesis, a specific impurity, N-{3-[3-cyanopyrazolo(1,5-a)pyrimidin]-6-yl-3-[(3-N-ethyl-acetamido-phenyl)-3-oxo-propen-1-yl]-(pyrimidin-7-yl)-phenyl}-N-ethyl-acetamide, forms with a 0.07% yield. []

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: This compound exhibits a significant dose-dependent vasodilator effect. [] This activity suggests its potential as a vasodilator drug candidate. []

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: Similar to the previous compound, this derivative also demonstrates a pronounced dose-dependent vasodilator effect, making it a potential candidate for development as a vasodilator drug. []

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)

Compound Description: Labeled with fluorine-18 (18F), this compound is a crucial radioligand for positron emission tomography (PET) imaging of microglia activation and neuroinflammatory processes. [, , , ] It is known as a selective ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. [, ] In vivo studies have shown its effectiveness in monitoring glioma growth under various regimens of CSF-1R therapy. [] DPA-714 demonstrates superior performance compared to other TSPO radioligands like 11C-labeled N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713) and 11C-labeled (R)-N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195) due to its increased bioavailability in brain tissue, reduced nonspecific binding, and labeling with the preferred PET isotope 18F. []

Relevance: N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714) is directly related to N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide by sharing the core pyrazolo[1,5-a]pyrimidin-3-yl scaffold and an acetamide group. Notably, both compounds feature a phenyl ring connected to the pyrazolo[1,5-a]pyrimidine core, albeit at different positions (position 3 in DPA-714 and position 7 in the target compound). Despite variations in substituents on both the pyrazolo[1,5-a]pyrimidine core and the acetamide group, these compounds share a strong structural resemblance due to their common scaffold. [, , , ]

2-amino-N-(2-methyl-5-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenyl)acetamide hydrochloride (CC06)

Compound Description: This novel 1,5-diarylpyrazole derivative acts as a prodrug, demonstrating potent anti-inflammatory activity after conversion to its parent compound in vivo. [] It selectively inhibits cyclooxygenase-2 (COX-2) by reducing prostaglandin E2 (PGE2) production in the inflamed pouch in a dose-dependent manner without affecting PGE2 production in the stomach. []

Relevance: Although not a pyrazolo[1,5-a]pyrimidine, this compound shares the 1,5-diarylpyrazole motif with N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide. Both structures possess a central pyrazole ring with aryl substituents at positions 1 and 5, signifying a common structural core despite differences in the overall scaffold. Notably, the presence of an acetamide group in both compounds further underscores their structural relationship. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This aminopyrazole demonstrates selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels in a concentration-dependent manner, highlighting its potential in modulating Mcl-1 function. [] When combined with Bcl2 inhibitors, analog 24 synergistically induces apoptosis in pancreatic cancer cell lines, suggesting a potential therapeutic strategy for pancreatic cancer treatment. []

Relevance: While this compound lacks the pyrazolo[1,5-a]pyrimidine core of N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, it shares a structural resemblance due to the presence of both a pyrazole ring and an acetamide group. This common motif, albeit with different substituents and positions within the overall structure, indicates a connection between the two compounds. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: This compound functions as an estrogen receptor-β antagonist. [] When administered into the rostral anterior cingulate cortex, it effectively blocks pain-related aversion in rats. [] These findings suggest its potential role in managing pain-related aversion and point towards a possible avenue for therapeutic intervention. []

Relevance: Although not directly possessing the same core structure, 4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP) shares the pyrazolo[1,5-a]pyrimidine motif with N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide. Both compounds exhibit a pyrazolo[1,5-a]pyrimidine core with a phenyl substituent at position 2, highlighting a structural similarity despite differences in the overall scaffold and other substituents. []

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide (Zaleplon)

Compound Description: Zaleplon is an approved drug used to treat insomnia. [] Its production involves reacting N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide with 3-amino-4-cyanopyrazole in a reaction medium comprising water and a water-miscible organic compound. []

N-methyl-N-[3-[3-(2-thienylcarbonyl)-pyrazolo[1,5-α]pyrimidin-7-yl]phenyl]acetamide (Indiplon)

Compound Description: Indiplon is a positive allosteric GABAA receptor modulator under development for the treatment of insomnia. [] It exhibits preferential affinity for GABAA receptors containing an α1 subunit. [] Clinical studies have shown that Indiplon has similar abuse potential to triazolam. []

Overview

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a complex organic compound belonging to the class of pyrazolo-pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. The structure features a pyrazolo[1,5-A]pyrimidine moiety, which is known for its biological activity.

Source

The compound can be synthesized through various chemical reactions involving substituted pyrazoles and phenyl acetamide derivatives. Research has shown that derivatives of pyrazolo-pyrimidines exhibit significant biological activities, including anti-inflammatory and anticancer properties, making them a focus of pharmaceutical research .

Classification

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can be classified as:

  • Chemical Class: Pyrazolo-pyrimidine derivatives
  • Functional Groups: Amine, amide
  • Biological Activity: Potential anti-inflammatory and anticancer properties
Synthesis Analysis

Methods

The synthesis of N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide typically involves multi-step synthetic pathways. A common approach includes the following steps:

  1. Formation of Pyrazolo-Pyrimidine Core: The initial step involves the synthesis of the pyrazolo[1,5-A]pyrimidine framework through cyclization reactions of appropriate precursors.
  2. Amino Group Introduction: The introduction of the amino group can be achieved via nucleophilic substitution reactions using amines on activated aromatic rings.
  3. Acetamide Formation: The final step involves acylation with acetic anhydride or acetyl chloride to form the acetamide group.

Technical Details

Specific conditions such as temperature, solvent choice (e.g., ethanol or dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C20H24N4O
  • Molecular Weight: 348.43 g/mol
  • Structural Features: The compound contains a central pyrazolo-pyrimidine ring, an acetamide group, and phenyl substituents.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocyclic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Substitution Reactions: The amino group can undergo electrophilic aromatic substitution due to the electron-donating nature of the amino group.
  3. Coupling Reactions: It can also participate in coupling reactions with other electrophiles to form more complex structures.

Technical Details

Reactions are often monitored using Thin Layer Chromatography (TLC) and analyzed via spectroscopic methods to ascertain product formation and purity .

Mechanism of Action

Process

The mechanism of action for N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is primarily linked to its interaction with specific biological targets involved in inflammation and cancer pathways.

  1. Inhibition of Enzymatic Activity: The compound may inhibit key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), leading to reduced inflammatory mediators.
  2. Cell Cycle Modulation: It may also affect cell cycle progression in cancer cells by modulating pathways related to cell proliferation and apoptosis.

Data

Preliminary studies indicate that similar compounds exhibit significant inhibitory effects on cancer cell lines with IC50 values in the low micromolar range, suggesting potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites in the structure.

Relevant data from analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .

Applications

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for anti-inflammatory or anticancer drug development.
  2. Biochemical Research: In studies aimed at understanding the mechanisms of inflammation and cancer biology.
  3. Synthetic Chemistry: As a building block for further chemical modifications leading to novel therapeutic agents.

Properties

CAS Number

896820-81-8

Product Name

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

IUPAC Name

N-[4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide

Molecular Formula

C24H25N5O

Molecular Weight

399.498

InChI

InChI=1S/C24H25N5O/c1-4-8-21-15-22(26-20-13-11-19(12-14-20)25-17(3)30)29-24(27-21)23(16(2)28-29)18-9-6-5-7-10-18/h5-7,9-15,26H,4,8H2,1-3H3,(H,25,30)

InChI Key

UBPSSQKSYYBZDU-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.